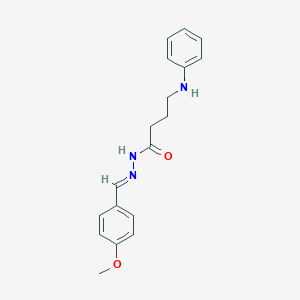

![molecular formula C17H25N5O B5589767 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-3-methyl-1-propyl-1H-pyrazole](/img/structure/B5589767.png)

4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-3-methyl-1-propyl-1H-pyrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazole derivatives are a prominent class of heterocyclic compounds known for their diverse chemical properties and wide range of applications in pharmaceuticals and materials science. The compound "4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-3-methyl-1-propyl-1H-pyrazole" falls into this category, with a structure indicative of potential biological activity and chemical reactivity.

Synthesis Analysis

Pyrazole derivatives are typically synthesized through regioselective reactions involving amino-pyrazoles and various aldehydes under specific conditions. For instance, fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines were obtained using ultrasound-promoted synthesis, showcasing the method's efficiency in yielding products in excellent yields and short reaction times (Nikpassand et al., 2010).

Molecular Structure Analysis

The structural analysis of pyrazole derivatives can be conducted using X-ray crystallography, revealing detailed insights into the molecular conformation and supramolecular aggregation. The analysis often shows the coplanarity of pyrazole with other cyclic systems and highlights the significance of hydrogen bonding and π-π stacking interactions in stabilizing the crystal structure (Ganapathy et al., 2015).

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Applications

- Research has demonstrated the microwave-assisted synthesis of new pyrazolopyridines with notable antioxidant, antitumor, and antimicrobial activities. This highlights the potential use of pyrazole derivatives in medicinal chemistry, particularly for therapeutic applications against various diseases and infections (El‐Borai et al., 2013).

Electropolymerization and Electrochemical Applications

- Studies on the electropolymerization and electrochemical applications of aromatic pyrrole derivatives, including their utilization in improving poly(pyrrole) layers, suggest potential applications in materials science. This could involve the development of coatings or materials with enhanced electrical properties or corrosion resistance (Schneider et al., 2017).

Catalytic and Ligand Applications

- The synthesis and characterization of pyrazole-based ligands for palladium complexes have been explored, showing potential applications in catalysis and organic synthesis. This includes the facilitation of various chemical reactions, highlighting the versatility of pyrazole derivatives as ligands in metal-catalyzed processes (Han et al., 2009).

Computational Studies and Material Properties

- Computational studies on pyrrole chalcone derivatives have been conducted, focusing on their electronic properties and potential for forming heterocyclic compounds. This underscores the interest in pyrazole derivatives for theoretical and computational chemistry, possibly leading to the discovery of new materials with specific electronic or optical properties (Singh et al., 2014).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[3-(3,5-dimethylpyrazol-1-yl)pyrrolidin-1-yl]-(3-methyl-1-propylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O/c1-5-7-21-11-16(14(4)19-21)17(23)20-8-6-15(10-20)22-13(3)9-12(2)18-22/h9,11,15H,5-8,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFAZBKYNIDJFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C)C(=O)N2CCC(C2)N3C(=CC(=N3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-3-methyl-1-propyl-1H-pyrazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

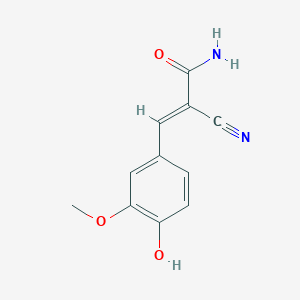

![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5589685.png)

![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5589691.png)

![2-{4-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B5589693.png)

![2-(3-methoxybenzyl)-3-oxo-N-propyl-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5589695.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B5589719.png)

![6-(3-benzoylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5589731.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5589738.png)

![3-[(3-chloro-4-fluorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5589753.png)

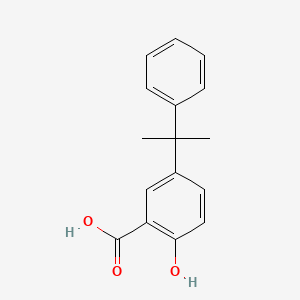

![4-methyl-2-[5-(trifluoromethyl)-3-isoxazolyl]phenol](/img/structure/B5589758.png)

![N-cyclopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5589770.png)

![7-fluoro-N,2-dimethyl-N-[3-(methylthio)benzyl]-4-quinolinecarboxamide](/img/structure/B5589774.png)